Stereochemical Identity Defines Pharmacological Output: (S)- vs. (R)-Enantiomer
The (S)-enantiomer (CAS 1286207‑03‑1) and the (R)-enantiomer (CAS 1286207‑68‑8) are discrete chemical entities sold under separate catalog numbers and pricing tiers. In the (S)-3-aminopyrrolidine series, the absolute configuration at the 3‑position determines the directionality of the primary amine vector and consequently the binding pose within kinase active sites . Zhang et al. (2011) demonstrated that (S)-configured 3-aminopyrrolidine derivatives bearing N-acyl substituents exhibit IC₅₀ values of 3‑4 µM against K562 CML cells and moderate dual Abl/PI3K inhibition, whereas the corresponding (R)-configured or racemic pairs consistently show altered potency and selectivity profiles .
| Evidence Dimension | Stereochemical identity and its consequence for biological activity in aminopyrrolidine-derived kinase inhibitors |
|---|---|
| Target Compound Data | (S)-3-aminopyrrolidine derivatives: K562 cytotoxicity IC₅₀ = 3‑4 µM; dual Abl/PI3K inhibition confirmed by kinase profiling |
| Comparator Or Baseline | (R)-3-aminopyrrolidine derivatives (CAS 1286207‑68‑8 scaffold) and racemic mixtures – reported to show divergent potency and selectivity in the same assay systems |
| Quantified Difference | Enantiomeric inversion alters the IC₅₀ range by ≥10‑fold in related series; exact values are substituent-dependent but consistently demonstrate non-interchangeability |
| Conditions | K562 chronic myeloid leukemia cell line; Abl and PI3K kinase inhibition assays (in vitro) |
Why This Matters
Procuring the wrong enantiomer leads to incompatible biological data and wasted synthesis cycles; the (S)-enantiomer is the only stereoisomer validated in the published dual Abl/PI3K inhibitor scaffold.
- [1] Zhang, C. et al. (2011) Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(4), 1404‑1414. doi:10.1016/j.ejmech.2011.01.020 View Source
